molecular formula C10H18INO2Zn B2558477 tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) CAS No. 2135683-38-2

tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)

Cat. No.: B2558477
CAS No.: 2135683-38-2
M. Wt: 376.54
InChI Key: PVGBDFLCPBPDDL-JZGIKJSDSA-M
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Description

tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an iodozinc moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methanidylating agent under controlled conditions. The iodozinc(1+) moiety can be introduced through a subsequent reaction with a zinc iodide source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction parameters and improved safety profiles . These systems allow for the efficient and scalable synthesis of tert-butyl esters and related compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The iodozinc moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-zinc bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. The reactions are typically carried out under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) involves its interaction with specific molecular targets, such as enzymes or receptors. The iodozinc moiety can coordinate with active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl esters, pyrrolidine derivatives, and other organozinc compounds. Examples include:

  • tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
  • tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)

Uniqueness

The uniqueness of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the iodozinc moiety enhances its utility in organometallic chemistry and catalysis, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI.Zn/c1-8-6-5-7-11(8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWQBXKBUWOPNQ-JZGIKJSDSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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